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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzophenone

Cat. No.: B023384

For researchers, scientists, and drug development professionals, accurate structural
elucidation of pharmaceutical intermediates is paramount. This guide provides a detailed
interpretation of the electron ionization (EI) mass spectrum of 2-Amino-5-nitrobenzophenone,
a key precursor in the synthesis of various benzodiazepines.[1] By comparing its fragmentation
pattern with related compounds—benzophenone, 2-aminobenzophenone, and 5-nitroaniline—
we can gain a deeper understanding of how its unique structural features influence its behavior
in the mass spectrometer.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of 2-Amino-5-nitrobenzophenone is characterized by a distinct
fragmentation pattern influenced by its three main structural components: the benzoyl group,
the amino group, and the nitro group. To understand these influences, we compare its
spectrum with simpler, related molecules.

2-Amino-5-nitrobenzophenone: The mass spectrum of this compound displays a molecular
ion peak ([M]*") at an m/z of 242. The fragmentation is dominated by the loss of the nitro group
(NO2) to form a significant fragment at m/z 196. Further fragmentation of the benzoyl portion
leads to other characteristic peaks.

Benzophenone: As the parent structure, benzophenone's spectrum is simpler. It shows a strong
molecular ion peak at m/z 182. The most prominent fragment is the benzoyl cation ([CeHsCO]*)
at m/z 105, formed by the cleavage of the bond between the carbonyl group and one of the
phenyl rings. Another significant peak is the phenyl cation ([CeHs]*) at m/z 77.
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2-Aminobenzophenone: The introduction of an amino group to the benzophenone structure
results in a molecular ion at m/z 197. The fragmentation pattern still shows the characteristic
benzoyl cation at m/z 105 and the phenyl cation at m/z 77. However, the presence of the amino
group also influences fragmentation pathways, leading to fragments involving the
aminobenzoyl moiety.

5-Nitroaniline: To isolate the effect of the amino and nitro groups on a benzene ring, we
examine the spectrum of 5-nitroaniline. Its molecular ion appears at m/z 138. Key fragments
arise from the loss of the nitro group (NO2) to give a fragment at m/z 92, and subsequent loss
of HCN to yield a fragment at m/z 65.

The following table summarizes the key mass spectral data for these compounds.

Major
Fragment lons
Compound Molecular Molecular . .
. [M]*" (mlz) (m/z) and their
Name Formula Weight (Da) .
Relative
Intensities
2-Amino-5- 196 (loss of
nitrobenzopheno  Ci3zH10N203 242.23 242 NO2z), 168, 120,
ne 105, 77
105 ([CeHsCO]Y),
Benzophenone C13H100 182.22 182
77 ([CeHs]™), 51
2-
. 168, 120, 105,
Aminobenzophe Ci13H11NO 197.23 197
92, 77
none
] N 108, 92 (loss of
5-Nitroaniline CsHeN202 138.12 138

NO2), 80, 65

Fragmentation Pathway of 2-Amino-5-
nitrobenzophenone

The fragmentation of 2-Amino-5-nitrobenzophenone in an EI mass spectrometer can be
rationalized as a series of steps initiated by the high-energy electrons. The proposed pathway
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is visualized in the following diagram.

Fragment 2 - HCN Fragment 3
-CO m/z = 168 m/z = 120
- NO2 Fragment 1
m/z = 196
- CeHaN
-CO [CeHs]*
m/z =77

Click to download full resolution via product page

Proposed fragmentation pathway of 2-Amino-5-nitrobenzophenone.

Experimental Protocols

The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system equipped with an Electron lonization (EIl) source. A general protocol for the analysis of
aromatic compounds is as follows:

1. Sample Preparation:
e Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.
» Further dilute the stock solution to a final concentration of 10-100 pg/mL.
2. Gas Chromatography (GC) Conditions:
« Injector: Split/splitless injector, operated in splitless mode at 250°C.
e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
e Oven Program:
o Initial temperature: 100°C, hold for 2 minutes.

o Ramp: 15°C/min to 300°C.
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o Final hold: 5 minutes.
3. Mass Spectrometry (MS) Conditions:
« lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.
e lon Source Temperature: 230°C.
e Quadrupole Temperature: 150°C.
e Mass Range: Scan from m/z 40 to 500.
e Solvent Delay: 3 minutes.

This comparative approach, combining experimental data with the analysis of related
structures, provides a robust framework for the interpretation of the mass spectrum of 2-
Amino-5-nitrobenzophenone. Understanding these fragmentation patterns is a critical step in
the characterization and quality control of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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